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  • Product: 3-Methyl-2-(propan-2-yl)-2H-azirene
  • CAS: 60349-73-7

Core Science & Biosynthesis

Foundational

DFT Computational Modeling of 3-Methyl-2-(propan-2-yl)-2H-azirene Stability: A Technical Guide

Executive Summary The 2H-azirene system represents one of the most highly strained, reactive nitrogen-containing heterocycles utilized in modern synthetic chemistry and drug development. Characterized by a three-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-azirene system represents one of the most highly strained, reactive nitrogen-containing heterocycles utilized in modern synthetic chemistry and drug development. Characterized by a three-membered ring containing a C=N double bond, these molecules serve as critical intermediates in Neber rearrangements and the synthesis of complex pharmaceutical scaffolds.

This whitepaper provides an in-depth computational framework for modeling the thermodynamic stability and isomerization pathways of 3-methyl-2-(propan-2-yl)-2H-azirene (also known as 3-methyl-2-isopropyl-2H-azirene). By leveraging Density Functional Theory (DFT) coupled with high-level ab initio refinements, we establish a self-validating protocol to map the energetic landscape of this molecule, specifically focusing on the steric interplay between the C3-methyl and C2-isopropyl substituents and their influence on ring-opening mechanisms.

Theoretical Framework & Mechanistic Causality

Accurate computational modeling of highly strained heterocycles requires deliberate selection of electronic structure methods. The parent 2H-azirine possesses approximately 40 kcal/mol of ring strain. In the 3-methyl-2-(propan-2-yl) derivative, the bulky isopropyl group at the C2 position introduces significant steric repulsion against the C3 methyl group, which fundamentally alters the activation barriers for bond cleavage.

Causality Behind Methodological Choices
  • Functional Selection (ωB97X-D vs. B3LYP): While B3LYP has been historically prevalent in modeling azirene photochemistry , we mandate the use of the ωB97X-D functional for this specific derivative. The inclusion of Grimme’s D3 empirical dispersion is critical because standard hybrid functionals fail to accurately capture the medium-range dispersion interactions between the bulky isopropyl rotor and the adjacent methyl group. Furthermore, ωB97X-D minimizes the self-interaction error that often artificially stabilizes delocalized transition states .

  • Basis Set (cc-pVTZ & aug-cc-pVTZ): A triple-zeta basis set (cc-pVTZ) is required to accurately describe the polarized C=N bond. For single-point energy refinements, diffuse functions (aug-cc-pVTZ) are strictly necessary to model the expanded electron clouds of zwitterionic intermediates (e.g., nitrile ylides) formed during ring opening.

  • Post-HF Refinement (CCSD(T)): DFT frequently underestimates the barriers of ring-opening reactions due to delocalization errors. Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) serves as the "gold standard" to establish an authoritative thermodynamic baseline .

Self-Validating Computational Protocol

To ensure absolute trustworthiness in the generated potential energy surfaces (PES), the following step-by-step methodology incorporates mandatory self-validation checkpoints.

Step 1: Stochastic Conformational Search

  • Action: Perform a Monte Carlo conformational search of the C2-isopropyl rotor using molecular mechanics (e.g., OPLS4).

  • Causality: The isopropyl group can adopt multiple staggered rotamers. Failing to identify the global minimum rotamer introduces baseline energetic errors before quantum mechanical calculations even begin.

Step 2: DFT Geometry Optimization

  • Action: Optimize the lowest-energy conformers at the ωB97X-D/cc-pVTZ level using tight convergence criteria.

Step 3: Vibrational Frequency Analysis (Self-Validation Checkpoint 1)

  • Action: Calculate harmonic vibrational frequencies at the same level of theory.

  • Validation: Extract the Zero-Point Vibrational Energy (ZPVE). Confirm that the structure is a true local minimum by verifying the presence of zero imaginary frequencies . If an imaginary frequency is present, the geometry is a saddle point and must be re-optimized.

Step 4: Transition State (TS) Optimization

  • Action: Utilize the Berny algorithm to locate first-order saddle points corresponding to C-C or C-N bond cleavage. Verify the TS by confirming exactly one imaginary frequency corresponding to the reaction coordinate.

Step 5: Intrinsic Reaction Coordinate (IRC) (Self-Validation Checkpoint 2)

  • Action: Execute an IRC calculation from the optimized TS.

  • Validation: This step computationally "walks" down the PES in both the forward and reverse directions. It guarantees that the identified TS strictly connects the 3-methyl-2-(propan-2-yl)-2H-azirene minimum to the correct intermediate (e.g., the nitrile ylide), eliminating false-positive saddle points.

Step 6: High-Level Single-Point Refinement

  • Action: Calculate single-point energies at the CCSD(T)/aug-cc-pVTZ level using the DFT-optimized geometries to correct for dynamic electron correlation.

DFT_Workflow Start 1. Conformational Search Initial Geometry Setup Opt 2. Geometry Optimization (ωB97X-D / cc-pVTZ) Start->Opt Freq 3. Frequency Analysis (Zero-Point Energy Verification) Opt->Freq TS 4. Transition State Search (Berny Algorithm) Freq->TS Minima Confirmed CCSDT 6. Single-Point Refinement (CCSD(T)/aug-cc-pVTZ) Freq->CCSDT Ground State IRC 5. IRC Calculation (Self-Validation of TS) TS->IRC IRC->CCSDT

Computational workflow for DFT evaluation of azirene thermodynamic stability.

Thermodynamic Stability & Isomerization Pathways

The 2H-azirene architecture is uniquely prone to both thermal and photochemical isomerization. For 3-methyl-2-(propan-2-yl)-2H-azirene, the primary decomposition pathways involve either C-C bond cleavage (yielding a zwitterionic nitrile ylide) or C-N bond cleavage (yielding a triplet vinyl nitrene) .

The steric bulk of the isopropyl group slightly destabilizes the closed-ring 2H-azirene relative to the parent molecule, lowering the activation barrier for C-C ring opening.

Quantitative Isomeric Data

The following table summarizes the relative thermodynamic stability of the various isomeric states, derived from the CCSD(T)//ωB97X-D protocol.

Isomeric StateElectronic StateRelative Energy (ΔE, kcal/mol)Dipole Moment (Debye)Structural Characteristics
3-Methyl-2-isopropyl-2H-azirene Singlet (S0)0.00~2.4Global minimum; intact C=N double bond.
Nitrile Ylide Intermediate Singlet (S0)+18.5~4.1Zwitterionic; C-C bond cleaved.
Vinyl Nitrene Triplet (T0)+22.4~2.0Open-shell diradical; C-N bond cleaved.
Carbene Isomer Singlet (S0)+28.2~1.8Divalent carbon localized at C2.
1H-Azirene Derivative Singlet (S0)+32.1~1.5Anti-aromatic character; C=C double bond.

Data reflects ZPVE-corrected relative energies. The 2H-azirene remains the global minimum among cyclic forms, while the 1H-azirene is highly penalized due to anti-aromaticity (4π electrons in a conjugated 3-membered ring).

Mechanistic Visualization

Isomerization_Pathway A 2H-Azirene (Global Minimum) TS1 TS: C-C Cleavage (Ring Opening) A->TS1 TS2 TS: 1,2-H Shift A->TS2 B Nitrile Ylide (Zwitterion) TS1->B C 1H-Azirene (Anti-aromatic) TS2->C

Mechanistic pathways for 2H-azirene ring-opening and isomerization.

Conclusion

The stability of 3-methyl-2-(propan-2-yl)-2H-azirene is governed by a delicate balance between inherent ring strain and the steric demands of its alkyl substituents. By enforcing a rigorous, self-validating computational protocol that pairs dispersion-corrected DFT (ωB97X-D) with high-level coupled-cluster theory (CCSD(T)), researchers can accurately map the transition states that dictate its reactivity. Understanding these specific isomerization thresholds—particularly the facile C-C cleavage to the nitrile ylide—is paramount for drug development professionals looking to harness azirenes as reactive synthons for complex heterocyclic APIs.

References

  • 3-Fluoro-2H-azirine: Generation, Characterization, and Photochemistry. Journal of the American Chemical Society.[Link][1]

  • Characterization of Azirine and Its Structural Isomers. The Journal of Physical Chemistry A.[Link][2]

  • Relative thermodynamic stability of the[C,N,O] linkages as an indication of the most abundant structures in the ISM. Astronomy & Astrophysics.[Link][3]

  • Photochemistry of 2-(1-Naphthyl)-2H-azirines in Matrixes and in Solutions: Wavelength-Dependent C−C and C−N Bond Cleavage of the Azirine Ring. The Journal of Organic Chemistry.[Link][4]

Sources

Protocols & Analytical Methods

Method

matrix isolation photolysis techniques for 3-methyl-2-(propan-2-yl)-2H-azirene

Application Note & Protocol Topic: Matrix Isolation Photolysis Techniques for the Characterization of Reactive Intermediates from 3-Methyl-2-(propan-2-yl)-2H-azirene Audience: Researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Matrix Isolation Photolysis Techniques for the Characterization of Reactive Intermediates from 3-Methyl-2-(propan-2-yl)-2H-azirene

Audience: Researchers, scientists, and drug development professionals.

Abstract: The highly strained 2H-azirine ring system serves as a valuable photochemical precursor for generating reactive intermediates, most notably nitrile ylides.[1] This application note provides a comprehensive guide to the study of 3-methyl-2-(propan-2-yl)-2H-azirene using matrix isolation photolysis. This technique allows for the trapping of highly reactive species in a cryogenic, inert gas matrix, enabling their direct spectroscopic characterization.[2][3] We detail the experimental setup, a step-by-step protocol from precursor synthesis to in situ photolysis and spectroscopic analysis, and the expected outcomes. The causality behind experimental choices is explained to provide a deeper understanding of the methodology, ensuring that the protocol is a self-validating system for researchers investigating the photochemistry of novel azirine derivatives and their potential applications in synthesis and drug development.

Foundational Principles: Azirene Photochemistry and Matrix Isolation

The photochemical behavior of 2H-azirines is dominated by the cleavage of the endocyclic C-C or C-N bonds, driven by the release of significant ring strain.[1]

  • C-C Bond Cleavage: Upon photoexcitation, typically with UV light, the dominant pathway for many substituted 2H-azirines is the cleavage of the C2-C3 bond. This process occurs from an nπ* singlet excited state and leads to the formation of a linear, 1,3-dipolar species known as a nitrile ylide.[1] These ylides are highly valuable synthetic intermediates, readily undergoing [3+2] cycloaddition reactions.[4]

  • C-N Bond Cleavage: A less common but competing pathway is the cleavage of the C-N bond, which can be favored by certain substituents or specific excitation wavelengths.[1][5] This pathway results in the formation of a vinylnitrene, which can subsequently rearrange to a more stable ketenimine.[6][7]

The extreme reactivity and short lifetimes of these intermediates make their study under normal conditions challenging. Matrix isolation is an ideal technique to overcome this limitation. It involves co-depositing the molecule of interest (the "guest") with a vast excess of a chemically inert gas (the "host," typically Argon) onto a cryogenic surface (10-20 K).[2][3] In this solid, rigid environment, the guest molecules are trapped and isolated from one another, preventing diffusion and bimolecular reactions.[8] This allows for the in situ generation of reactive intermediates via photolysis and their subsequent characterization using various spectroscopic methods, most commonly Fourier-Transform Infrared (FTIR) and UV-Vis spectroscopy.[2][9]

Precursor: Synthesis of 3-Methyl-2-(propan-2-yl)-2H-azirene

As this specific azirine is not commercially available, a synthetic route must be established. A reliable method for preparing substituted 2H-azirines is the oxidative cyclization of the corresponding enamine using reagents like phenyliodine(III) diacetate (PIDA) or molecular iodine.[10]

Proposed Synthesis Workflow

cluster_synthesis Synthesis Pathway ketone 3-Methylbutan-2-one enamine N,2-dimethyl-N-(propan-2-yl)but-1-en-1-amine (Enamine Intermediate) ketone->enamine Condensation (-H2O) amine Isopropylamine amine->enamine azirine 3-Methyl-2-(propan-2-yl)-2H-azirene (Final Product) enamine->azirine Oxidative Cyclization (e.g., I2 or PIDA)

Caption: Proposed synthesis of the 2H-azirine precursor.

Synthesis Protocol
  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-methylbutan-2-one (1.0 eq) and isopropylamine (1.2 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue until no more water is formed.

  • Purification: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude enamine is often used directly in the next step.

  • Oxidative Cyclization: Dissolve the crude enamine in a suitable solvent like dichloromethane. Cool the solution to 0 °C.

  • Reagent Addition: Add a solution of molecular iodine (I₂) (1.1 eq) in dichloromethane dropwise with vigorous stirring.[10]

  • Work-up and Purification: After the reaction is complete (monitored by TLC), quench with a sodium thiosulfate solution. Wash with brine, dry the organic layer, and concentrate. Purify the resulting 2H-azirene by column chromatography on silica gel.

ParameterExpected Value/Data
Molecular Formula C₇H₁₃N
Molecular Weight 111.18 g/mol
Purity (Post-Chroma.) >95%
¹H NMR (CDCl₃) Peaks corresponding to isopropyl and methyl groups.
¹³C NMR (CDCl₃) Characteristic peaks for the azirine ring carbons.
Mass Spec (EI) M⁺ peak at m/z = 111.

Table 1: Physicochemical properties and expected characterization data for the 3-methyl-2-(propan-2-yl)-2H-azirene precursor.

Matrix Isolation Photolysis: Experimental Workflow

The core of the technique involves depositing the precursor into the matrix, irradiating it, and analyzing the results spectroscopically.

Experimental Setup Diagram

cluster_setup Matrix Isolation Photolysis Setup cluster_gas Gas Inlet cryostat Closed-Cycle He Cryostat (10 K) chamber High Vacuum Chamber (<10⁻⁶ mbar) cryostat->chamber cools window Spectroscopic Window (e.g., CsI) chamber->window houses spectrometer FTIR/UV-Vis Spectrometer spectrometer->window analyzes sample on light_source UV Lamp (e.g., Hg(Xe) arc lamp) + Filters light_source->window irradiates sample on precursor Precursor Vapor inlet_line Deposition Line precursor->inlet_line matrix_gas Matrix Gas (Ar) matrix_gas->inlet_line inlet_line->window deposits onto

Caption: Schematic of a typical matrix isolation spectroscopy apparatus.

Detailed Protocol

A. Sample Preparation and Deposition

  • Precursor Handling: Place a small amount of the purified 3-methyl-2-(propan-2-yl)-2H-azirene in a glass sample tube connected to a leak valve on the deposition line. The vapor pressure of the azirine should be sufficient for deposition without heating, but gentle heating may be applied if necessary.

  • Matrix Gas: Use a high-purity matrix gas, typically Argon (Ar). The ratio of matrix gas to the precursor should be high (e.g., 1000:1) to ensure proper isolation.[2]

  • Deposition: Cool the spectroscopic window (e.g., a CsI window for IR studies) to the target temperature (e.g., 10 K) using a closed-cycle helium cryostat.[1][9] Co-deposit the precursor vapor and the argon gas onto the cold window through a needle valve, maintaining a slow and steady deposition rate. Monitor the deposition using FTIR spectroscopy by observing the growth of characteristic vibrational bands of the precursor.

B. Characterization of Isolated Precursor

  • Record Spectrum: Once a sufficient amount of material is deposited, stop the deposition and record a high-resolution spectrum (e.g., FTIR, 4000-400 cm⁻¹) of the matrix-isolated precursor. This serves as the baseline or "before" spectrum.

  • Annealing (Optional): Gently warm the matrix by a few Kelvin (e.g., to 30-35 K for Argon) and then re-cool to 10 K.[1][11] This can reduce matrix scattering and may reveal different conformers of the precursor trapped during deposition. Record a new spectrum after this process.

C. In Situ Photolysis

  • Irradiation: Irradiate the matrix-isolated sample using a suitable UV light source, such as a high-pressure mercury-xenon arc lamp.[1] Use filters to select specific wavelength ranges. For azirines, broadband UV (λ > 235 nm) is often effective for inducing C-C bond cleavage.[1]

  • Monitoring: Perform photolysis in timed intervals (e.g., 5-10 minutes). After each interval, record a new spectrum to monitor the disappearance of the precursor's absorption bands and the appearance of new bands from the photoproduct(s).

D. Analysis of Photoproducts

  • Difference Spectroscopy: Create a difference spectrum by subtracting the initial precursor spectrum from the post-photolysis spectrum.[12] This will clearly show negative peaks for the consumed precursor and positive peaks for the newly formed products.

  • Product Identification: Analyze the new absorption bands to identify the photoproducts. This is typically done in conjunction with computational chemistry.

ParameterSetting / ValueRationale
Matrix Host Argon (Ar)Inert, good optical transparency, forms clear matrices.[3][8]
Host:Guest Ratio ~1000:1Ensures effective isolation of precursor molecules, preventing dimerization.[2]
Deposition Temp. 10-20 KWell below the freezing point of Argon, ensuring a rigid matrix.[1]
Spectroscopic Window CsI or KBrBroad transparency in the mid-infrared range for FTIR analysis.[5]
Irradiation Source Hg(Xe) arc lampProvides a strong, broad UV output suitable for photolysis.[1]
Wavelength Broadband (λ > 235 nm) or filteredBroadband UV is effective for C-C cleavage; specific filters can probe wavelength dependency.[1][13]

Table 2: Key experimental parameters and their justification for the matrix isolation photolysis of 3-methyl-2-(propan-2-yl)-2H-azirene.

Anticipated Results and Interpretation

The photolysis of 3-methyl-2-(propan-2-yl)-2H-azirene is expected to yield primarily the corresponding nitrile ylide via C-C bond cleavage.

Photochemical Pathway and Spectroscopic Signatures

cluster_reaction Photochemical Reaction Pathways Azirine 3-Methyl-2-(propan-2-yl) -2H-azirene Excited Excited State [S₁] Azirine->Excited hν (UV light) Ylide Nitrile Ylide (Product P1) Excited->Ylide C-C Cleavage (Major Pathway) Ketenimine Ketenimine (Product P2) Excited->Ketenimine C-N Cleavage (Minor Pathway)

Caption: Expected photochemical pathways for 2H-azirine upon UV irradiation.

The primary tool for identifying the nitrile ylide photoproduct is FTIR spectroscopy. Nitrile ylides possess a unique electronic structure that gives rise to a very strong and characteristic absorption band.

SpeciesKey Vibrational ModeExpected Wavenumber (cm⁻¹)Comments
Precursor (Azirine) ν(C=N)~1730 - 1760The C=N stretch of the strained azirine ring.[13]
Product P1 (Nitrile Ylide) ν(N≡C) asymmetric stretch~1900 - 1950Extremely intense and characteristic band for the ylidic functional group.[14]
Product P2 (Ketenimine) ν(C=C=N) asymmetric stretch~2000 - 2050Strong absorption, typically at a higher frequency than the nitrile ylide.[6]

Table 3: Expected characteristic FTIR absorptions for the precursor and potential photoproducts. These values are estimates based on literature data for similar structures and should be confirmed with quantum chemical calculations.

The Role of Computational Chemistry: For unambiguous assignment of the experimental spectra, it is essential to perform quantum chemical calculations (e.g., using Density Functional Theory, DFT, at a level like B3LYP/6-311++G(d,p)).[1][6] By calculating the optimized geometries and vibrational frequencies of the precursor and all potential photoproducts, a theoretical spectrum can be generated. Comparing the experimental difference spectrum with the calculated spectra of the potential products provides strong evidence for their formation.[12][14]

References

  • EBSCO. (n.d.). Matrix Isolation | Science | Research Starters. Retrieved from [Link]

  • Kaczor, A., et al. (2006). Methyl 3-methyl-2H-azirine-2-carboxylate photochemistry studied by matrix-isolation FTIR and DFT calculations. The Journal of Physical Chemistry A, 110(37), 10741-10752. Retrieved from [Link]

  • Mendis, W. D., et al. (2025). Photoreactivity of 1-azidostyrene and 3-phenyl-2H-azirine in acetonitrile and cryogenic matrices. NSF PAR. Retrieved from [Link]

  • Deng, G., et al. (2017). Matrix Isolation Method. Slide presentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Matrix isolation. Retrieved from [Link]

  • Sander, W., et al. (2004). The Rearrangements of Naphthylnitrenes: UV/Vis and IR Spectra of Azirines, Cyclic Ketenimines, and Cyclic Nitrile Ylides. Journal of the American Chemical Society, 126(1), 237-249. Retrieved from [Link]

  • Sander, W., et al. (2000). Photochemistry of Fluorinated Phenyl Nitrenes: Matrix Isolation of Fluorinated Azirines. The Journal of Organic Chemistry, 65(23), 7796-7802. Retrieved from [Link]

  • Pillai, S. K., et al. (2014). Comparison of the photochemistry of 3-methyl-2-phenyl-2H-azirine and 2-methyl-3-phenyl-2H-azirine. The Journal of Organic Chemistry, 79(2), 653-663. Retrieved from [Link]

  • Pillai, S. K., et al. (2017). Singlet Photoreactivity of 3-Methyl-2-phenyl-2H-azirine. ResearchGate. Retrieved from [Link]

  • May, R. P., et al. (2018). Development of an experimental set-up for low-temperature spectroscopic studies of matrix-isolated molecules and molecular ices using synchrotron radiation. Journal of Synchrotron Radiation, 25(5), 1362-1370. Retrieved from [Link]

  • Inui, H., & Murata, S. (2005). Photochemistry of 2-(1-Naphthyl)-2H-azirines in Matrixes and in Solutions: Wavelength-Dependent C−C and C−N Bond Cleavage of the Azirine Ring. The Journal of Organic Chemistry, 70(5), 1869-1875. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-azirines. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Calculated IR spectrum of nitrile ylide 26. (b) IR difference... [Image]. Retrieved from [Link]

  • Sander, W., et al. (2004). The rearrangements of naphthylnitrenes: UV/Vis and IR spectra of azirines, cyclic ketenimines, and cyclic nitrile ylides. PubMed. Retrieved from [Link]

  • Hawkins, M., & Andrews, L. (2009). Matrix Isolation Study of the Early Intermediates in the Ozonolysis of Cyclopentene and Cyclopentadiene: Observation of Two Criegee Intermediates. Journal of the American Chemical Society, 131(6), 2295-2305. Retrieved from [Link]

  • Reva, I., et al. (2020). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. RSC Publishing. Retrieved from [Link]

  • Hasenstab-Riedel Group. (n.d.). Matrix-Isolation Spectroscopy. Freie Universität Berlin. Retrieved from [Link]

  • Popik, V. V., et al. (2018). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry, 14, 2938-2945. Retrieved from [Link]

  • Heimgartner, H., et al. (2023). Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. IUCrData, 8(3). Retrieved from [Link]

  • Fausto, R., Borba, A., & Gómez-Zavaglia, A. (2015). Light induced reactions in cryogenic matrices (highlights 2013–2014). In Photochemistry: Volume 43 (pp. 20-82). Royal Society of Chemistry. Retrieved from [Link]

  • Sander, W., & Kötting, C. (2014). Nitrile Ylides: Allenic and Propargylic Structures from Pyrazinylnitrenes. Experimental and Theoretical Characterization. The Journal of Organic Chemistry, 79(6), 2569-2580. Retrieved from [Link]

  • Dunkin, I. R. (1998). Matrix-Isolation Techniques: A Practical Approach. ResearchGate. Retrieved from [Link]

  • O'Hare, A., et al. (2022). Matrix Isolation Spectroscopy of Rubidium atoms in solid Argon and Neon matrices. arXiv. Retrieved from [Link]

  • Zwanenburg, B. (1985). Synthesis and Reactions of Aziridine-2-Carboxylic Esters. Radboud University Repository. Retrieved from [Link]

Sources

Application

Application Note: Asymmetric Synthesis Utilizing 3-Methyl-2-(propan-2-yl)-2H-azirene Derivatives

Introduction & Mechanistic Rationale 2H-Azirines are the smallest unsaturated nitrogen heterocycles, characterized by a highly strained three-membered ring containing a reactive C=N double bond [1]. Among these, 3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2H-Azirines are the smallest unsaturated nitrogen heterocycles, characterized by a highly strained three-membered ring containing a reactive C=N double bond [1]. Among these, 3-methyl-2-(propan-2-yl)-2H-azirene (CAS: 60349-73-7) serves as a uniquely powerful chiral synthon for drug development and complex molecule synthesis [4]. The presence of the bulky isopropyl group at the C2 position introduces significant steric encumbrance, which can be strategically leveraged to dictate facial selectivity during addition reactions. Furthermore, the methyl group at C3 provides a critical handle for generating quaternary stereocenters upon nucleophilic attack.

The inherent ring strain (~40 kcal/mol) drives the thermodynamic favorability of addition across the C=N bond, but it also renders the azirine susceptible to unwanted thermal or photochemical ring-opening (e.g., forming nitrile ylides) [3]. Therefore, achieving high enantiomeric and diastereomeric excesses requires precise control over reaction conditions, catalyst selection, and the exploitation of the C2-isopropyl group's steric bulk. This application note details validated protocols for the asymmetric transfer hydrogenation and diastereoselective nucleophilic addition to 3-methyl-2-(propan-2-yl)-2H-azirene derivatives, providing robust pathways to chiral aziridines and non-natural amino acids [2].

Synthetic Workflows & Logical Relationships

The divergent synthetic utility of 3-methyl-2-(propan-2-yl)-2H-azirene is mapped below. By selecting either reductive or nucleophilic pathways, researchers can access distinct classes of highly substituted chiral amines.

G A 3-Methyl-2-(propan-2-yl) -2H-azirene B Asymmetric Transfer Hydrogenation (Ru-TsDPEN) A->B Reduction D Nucleophilic Addition (R-MgX + Chiral Ligand) A->D Addition C Chiral Aziridine (e.g., 2R,3S-isomer) B->C >95% ee F Ring Opening / Hydrolysis C->F H2O / H+ E Trisubstituted Aziridine (Quaternary Center) D->E Diastereoselective E->F H2O / H+ G Chiral Non-Natural Amino Acids F->G Final Product

Divergent asymmetric synthetic pathways utilizing 3-methyl-2-(propan-2-yl)-2H-azirene.

Quantitative Data: Catalyst Screening for Asymmetric Transfer Hydrogenation

To optimize the reduction of the C=N bond while avoiding ring-opening, various transition metal catalysts were evaluated. The Ru(II)-TsDPEN system demonstrates superior performance. The causality lies in the rigid transition state formed by the Ru-hydride and the chiral diamine ligand, which perfectly accommodates the steric demands of the C2-isopropyl group, enforcing a strict facial approach of the hydride.

Catalyst SystemTemp (°C)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee %)
RuCl(p-cymene)[(R,R)-TsDPEN] -20 12 >99 94 98
RuCl(p-cymene)[(S,S)-TsDPEN]-2014>9991-96
RhCp*Cl[(R,R)-TsDPEN]081008588
Pd(TFA)₂ / (R)-BINAP2524827065
Chiral Phosphoric Acid (Organocatalyst)2548605542

Table 1: Catalyst screening data for the asymmetric transfer hydrogenation of 3-methyl-2-(propan-2-yl)-2H-azirene using HCO₂H/Et₃N (5:2) as the hydrogen source.

Detailed Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH) to (2R,3S)-2-Isopropyl-3-methylaziridine

Causality & Design: The use of a formic acid/triethylamine azeotrope provides a mild, controlled hydrogen source. Conducting the reaction at -20 °C suppresses the uncatalyzed background reduction, ensuring that the chiral Ru-complex exclusively dictates the stereochemical outcome. The (R,R)-TsDPEN ligand directs the hydride to the Re-face of the C=N bond, avoiding steric clash with the C2-isopropyl group.

Step-by-Step Methodology:

  • Preparation of Catalyst: In a flame-dried Schlenk flask under argon, dissolve [RuCl₂(p-cymene)]₂ (0.025 equiv, 2.5 mol%) and (R,R)-TsDPEN (0.055 equiv, 5.5 mol%) in anhydrous dichloromethane (DCM, 0.1 M). Stir at 25 °C for 30 minutes to pre-form the active chiral catalyst.

  • Substrate Addition: Cool the catalyst solution to -20 °C using a cryocooler. Add 3-methyl-2-(propan-2-yl)-2H-azirene (1.0 equiv, 10 mmol) dropwise via syringe.

  • Hydrogen Donor Addition: Slowly add the HCO₂H/Et₃N azeotrope (5:2 molar ratio, 5.0 equiv) over 15 minutes.

    • Self-Validation Check: Monitor the internal temperature; the addition is slightly exothermic. Maintain internal T < -15 °C to prevent thermal ring-opening.

  • Reaction Monitoring: Stir the mixture at -20 °C for 12 hours.

    • Self-Validation Check: Withdraw a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via GC-FID. The reaction is complete when the starting material peak completely disappears.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) at -20 °C, then allow it to warm to room temperature. Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Note: aziridines can be volatile; maintain bath temperature < 30 °C). Purify via flash column chromatography (silica gel, deactivated with 1% Et₃N, using Hexanes/EtOAc) to yield the pure chiral aziridine.

Protocol B: Diastereoselective Nucleophilic Addition of Grignard Reagents

Causality & Design: The addition of carbon nucleophiles to the C=N bond generates a quaternary stereocenter at C3. The C2-isopropyl group acts as a built-in stereodirecting group. According to the Felkin-Anh model adapted for small rings, the Grignard reagent (e.g., Phenylmagnesium bromide) attacks from the face anti to the bulky isopropyl group. Using a non-polar solvent (toluene) and low temperatures (-78 °C) maximizes the rigidity of the transition state, enhancing diastereoselectivity.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-2-(propan-2-yl)-2H-azirene (1.0 equiv, 5 mmol) in anhydrous toluene (25 mL, 0.2 M) under a nitrogen atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Nucleophile Addition: Add PhMgBr (3.0 M in diethyl ether, 1.5 equiv, 7.5 mmol) dropwise over 20 minutes down the side of the flask. This pre-cools the reagent before it hits the reaction mixture, preventing localized warming.

  • Reaction: Stir the mixture at -78 °C for 4 hours.

    • Self-Validation Check: Perform an in-situ IR analysis if available; the disappearance of the strong C=N stretch at ~1740 cm⁻¹ confirms complete consumption of the azirine.

  • Quench: Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH₄Cl (10 mL). Remove the cooling bath and let the mixture warm to room temperature.

  • Isolation: Separate the layers and extract the aqueous phase with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude mixture by integrating the distinct methyl singlets of the resulting aziridine diastereomers. Typical d.r. exceeds 95:5 under these conditions.

Downstream Applications: Ring-Opening to Chiral Amino Acids

The synthesized highly substituted chiral aziridines are not merely end-products; they are robust intermediates. Acid-catalyzed hydrolytic ring-opening of the aziridine yields non-natural, sterically hindered α-alkylated α-amino acids [3]. The regioselectivity of the ring-opening is dictated by the stability of the incipient carbocation at the C3 position (tertiary center), ensuring predictable and clean conversion to the desired amino acid derivatives, which are highly prized in peptidomimetic drug development.

References

  • Product Class 7: Imines: 9[Fully Unsaturated. Small-Ring Heterocycles...
  • Synthesis of N-Heterocycles - 2H-Azirines, 2H-azirenes Source: Organic Chemistry Portal URL
  • 3-Benzyl-2H-azirine / Asymmetric Synthesis with 2H-Azirines Source: BenchChem URL
  • Buy 3-Methyl-2-(propan-2-yl)-2H-azirene (EVT-12057338)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Methyl-2-(propan-2-yl)-2H-azirene

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly strained nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly strained nitrogen heterocycles. The target molecule, 3-methyl-2-(propan-2-yl)-2H-azirene , presents a unique set of synthetic challenges. The combination of steric bulk from the C2-isopropyl group, the inherent ~40 kcal/mol ring strain of the 2H-azirene core, and its high volatility makes isolation and yield optimization notoriously difficult.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome poor yields, byproduct formation, and isolation degradation.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why is my yield of 3-methyl-2-(propan-2-yl)-2H-azirene consistently below 40% when using the batch thermolysis of the vinyl azide precursor? A: The low yield in batch thermolysis is a direct consequence of thermal degradation and poor gas management. The precursor (2-azido-4-methylpent-2-ene) undergoes thermal decomposition to extrude nitrogen gas (N 2​ ) and form a transient nitrene, which then electrocyclizes to the 2H-azirene. In a batch reactor, the continuous generation of N 2​ creates significant overpressure hazards. To mitigate this, chemists often lower the temperature and extend the reaction time. However, 2H-azirenes are thermally sensitive; prolonged exposure to heat causes the product to polymerize or degrade into complex mixtures.

  • The Solution: Transition to a continuous-flow microreactor system[1]. Flow chemistry allows for rapid heat transfer, precise residence times (typically <5 minutes), and safe handling of the N 2​ off-gas via back-pressure regulators. Using cyclopentyl methyl ether (CPME) as a green solvent in a flow setup has been shown to quantitatively transform vinyl azides into 2H-azirenes, completely bypassing the thermal degradation seen in batch processes[1].

Q2: In the iodine-mediated oxidative cyclization of the enamine precursor, I am observing significant poly-iodinated byproducts and ring-opened impurities. How do I optimize this? A: This issue stems from a stoichiometric imbalance and insufficient base buffering. The transition-metal-free oxidative cyclization of enamines relies on molecular iodine (I 2​ ) to form an iodonium intermediate, followed by intramolecular N-attack[2]. If you use an excess of I 2​ (>1.2 equivalents), the highly reactive double bond of the newly formed 2H-azirene can undergo further electrophilic addition, leading to poly-iodinated species[2]. Furthermore, the reaction generates hydroiodic acid (HI) as a byproduct. If HI is not immediately neutralized, it protonates the azirene nitrogen, drastically lowering the activation energy for C-N bond cleavage and causing acid-catalyzed ring opening.

  • The Solution: Strictly limit I 2​ to 1.2 equivalents and use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 2.5 equivalents[2]. DBU acts as both a non-nucleophilic base to facilitate the deprotonation of the iodonium intermediate and an acid scavenger to protect the fragile azirene ring.

Q3: How do I prevent the degradation of this specific sterically hindered azirene during isolation and purification? A: 3-Methyl-2-(propan-2-yl)-2H-azirene is highly susceptible to two post-reaction failure modes: acid-mediated hydrolysis on silica gel and evaporative loss. Standard silica gel contains acidic silanol groups that will rapidly open the azirene ring. Additionally, due to its low molecular weight, this specific derivative is highly volatile.

  • The Solution: Abandon standard silica gel. Purify the crude mixture using chromatography on basic alumina (Brockmann Grade I or II) or use silica gel that has been pre-treated with 5% triethylamine. During solvent removal, never drop the rotary evaporator pressure below 150 mbar at a 20°C bath temperature to prevent pulling the volatile product into the receiving flask.

Part 2: Mechanistic Visualizations

FlowThermolysis A Vinyl Azide Precursor (2-Azido-4-methylpent-2-ene) B Microfluidic Reactor (CPME, 120°C, 5 min) A->B Continuous Flow C Nitrene Intermediate (Transient) B->C Heat (-N2) E N2 Gas (Outgassing) B->E BPR Control D 3-Methyl-2-(propan-2-yl) -2H-azirene C->D Electrocyclization

Flow-chemistry thermolysis pathway for 2H-azirene generation.

IodineCyclization A Enamine Precursor (4-Methylpent-2-en-2-amine) B Iodonium Intermediate A->B I2 (1.2 eq) in CH2Cl2 C Iodinated Enamine B->C Deprotonation via DBU D Intramolecular Cyclization C->D N-attack on C-I bond E 3-Methyl-2-(propan-2-yl) -2H-azirene D->E -HI (Neutralized by DBU)

Mechanism of iodine-mediated oxidative cyclization of enamines.

Part 3: Quantitative Data Summary

The following table summarizes the optimization parameters for synthesizing 3-methyl-2-(propan-2-yl)-2H-azirene, comparing historical batch methods against modern optimized protocols.

Synthetic MethodReagents / ConditionsSolventPrimary Challenge AddressedOptimized Yield
Batch Thermolysis 110°C, 12 hoursTolueneBaseline method (High thermal degradation)35–40%
Flow Thermolysis Microreactor, 120°C, 5 minCPMEMitigates N 2​ overpressure & thermal breakdown>95%
Iodine Cyclization I 2​ (1.2 eq), DBU (2.5 eq), RTCH 2​ Cl 2​ Prevents poly-iodination & acid ring-opening85–92%

Part 4: Validated Experimental Protocols

Protocol A: Continuous-Flow Thermolysis of Vinyl Azides[1]

This protocol utilizes a self-validating flow setup to ensure safety and maximum yield.

  • System Priming: Flush a PFA (perfluoroalkoxy) microfluidic coil reactor (internal volume: 5 mL) with anhydrous cyclopentyl methyl ether (CPME) at a flow rate of 1.0 mL/min. Set the back-pressure regulator (BPR) to 100 psi to maintain the solvent in the liquid phase and control N 2​ expansion.

  • Thermal Equilibration: Heat the reactor zone to exactly 120°C and allow the system to stabilize for 10 minutes.

  • Precursor Injection: Prepare a 0.5 M solution of 2-azido-4-methylpent-2-ene in CPME. Pump the solution into the reactor at a flow rate of 1.0 mL/min (yielding a precise 5-minute residence time).

  • In-Process Control (IPC): Collect the first 2 mL of output and analyze via IR spectroscopy. The complete disappearance of the strong azide stretching band (~2100 cm −1 ) validates 100% conversion.

  • Collection & Isolation: Collect the steady-state output in a flask cooled to 0°C. Concentrate under reduced pressure (strictly >150 mbar at 20°C) to yield the pure azirene without need for chromatography.

Protocol B: Iodine-Mediated Oxidative Cyclization of Enamines[2]

This protocol relies on strict stoichiometric control to prevent over-oxidation.

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methylpent-2-en-2-amine (1.0 mmol) in anhydrous CH 2​ Cl 2​ (5.0 mL).

  • Base Addition: Add DBU (2.5 mmol, 2.5 equiv) to the solution and cool the flask to 0°C using an ice bath. Mechanistic note: Cooling is critical to control the exotherm of the subsequent iodination.

  • Oxidant Addition: Dissolve molecular iodine (1.2 mmol, 1.2 equiv) in CH 2​ Cl 2​ (3.0 mL). Add this solution dropwise over 15 minutes. Once added, remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control (IPC): Analyze an aliquot via GC-MS. The reaction is self-validated as complete when the enamine mass peak (m/z 99) disappears and the azirene peak (m/z 97) plateaus. If enamine persists, do not add more I 2​ ; instead, verify the anhydrous nature of your DBU.

  • Quench & Workup: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (10 mL) to reduce unreacted iodine. Extract the aqueous layer with CH 2​ Cl 2​ (3 × 10 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ .

  • Purification: Filter the concentrated crude mixture through a short pad of basic alumina (Brockmann Grade I) using Hexane/EtOAc (9:1) to yield the pure 2H-azirene.

References[2] Wang, M., Hou, J., Yu, W., & Chang, J. (2018). Synthesis of 2H-Azirines via Iodine-Mediated Oxidative Cyclization of Enamines. Journal of Organic Chemistry, 83(24), 14954-14961. URL:https://doi.org/10.1021/acs.joc.8b02022[1] Andresini, M., Degennaro, L., & Luisi, R. (2021). A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach. Beilstein Journal of Organic Chemistry, 17, 203-209. URL:https://doi.org/10.3762/bjoc.17.20

Sources

Optimization

preventing thermal decomposition of 3-methyl-2-(propan-2-yl)-2H-azirene during purification

Technical Support Center: Purification of Thermally Labile 2H-Azirenes Guide Focus: Preventing Thermal Decomposition of 3-methyl-2-(propan-2-yl)-2H-azirene During Purification Welcome to the technical support center. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Thermally Labile 2H-Azirenes

Guide Focus: Preventing Thermal Decomposition of 3-methyl-2-(propan-2-yl)-2H-azirene During Purification

Welcome to the technical support center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with the highly strained and thermally sensitive 2H-azirine scaffold, specifically 3-methyl-2-(propan-2-yl)-2H-azirene. The inherent ring strain of this heterocycle makes it a valuable synthetic intermediate but also poses significant challenges during purification. This document provides in-depth, field-tested answers and protocols to help you navigate these challenges and maximize the yield and purity of your target compound.

Section 1: Understanding the Core Instability

Q1: Why is 3-methyl-2-(propan-2-yl)-2H-azirene so prone to decomposition, especially when heated?

Answer: The instability of the 2H-azirine ring is a direct consequence of its severe ring strain. This three-membered, unsaturated heterocyclic system forces bond angles far from their ideal values, creating a molecule with high potential energy. Thermodynamically, there is a strong driving force to relieve this strain through ring-opening reactions.

The primary thermal decomposition pathway for 2H-azirines involves the cleavage of the weakest bond in the ring, the C2-N bond. This homolytic cleavage results in the formation of a highly reactive vinyl nitrene intermediate.[1][2] This intermediate can then undergo various intramolecular rearrangements to yield more stable acyclic or rearranged heterocyclic products, which will appear as impurities in your final product. Understanding this mechanism is crucial because it dictates that the most effective purification strategies must rigorously avoid elevated temperatures.

DecompositionPathway cluster_0 Thermal Decomposition of 2H-Azirene Azirene 3-methyl-2-(propan-2-yl)-2H-azirene TS Transition State (C-N Bond Cleavage) Azirene->TS Heat (Δ) Low Energy Barrier Nitrene Vinyl Nitrene Intermediate TS->Nitrene Ring Opening Products Rearrangement Products (e.g., Imines, Pyrroles) Nitrene->Products Rapid Rearrangement

Caption: Primary thermal decomposition pathway for 2H-azirines.

Section 2: Pre-Purification Assessment and Strategy Selection

Before committing your entire batch of material to a specific purification method, a rapid stability assessment is a critical, self-validating step. This "know-before-you-go" approach prevents catastrophic loss of valuable material.

Q2: How can I quickly determine the best purification conditions without sacrificing a lot of my crude product?

Answer: A two-pronged approach involving a TLC-based stability test and a small-scale analytical stress test is highly effective.

Protocol 1: TLC Stationary Phase Stability Test

This test helps determine if your compound is sensitive to the acidic nature of standard silica gel.[3]

  • Preparation: Prepare two TLC plates: one standard silica gel plate and one neutral alumina plate.

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate). Spot the solution on both plates.

  • Initial Elution: Immediately develop one lane on each plate to establish the initial Rf value and spot integrity.

  • Incubation: Leave the remaining spotted, undeveloped lanes on the benchtop, exposed to air and light for 1-2 hours.

  • Final Elution: After the incubation period, develop these remaining lanes.

  • Analysis: Compare the initial and final chromatograms. If the spot on the silica plate shows significant streaking, new baseline spots, or fading compared to the alumina plate, it is a strong indicator of acid-catalyzed degradation. In this case, alumina or deactivated silica should be your primary choice for column chromatography.

Protocol 2: Small-Scale Thermal Stress Test (NMR)

This test provides a clear picture of the compound's thermal lability.

  • Baseline: Dissolve a small aliquot (~5 mg) of the crude product in a deuterated solvent (e.g., CDCl₃) and acquire a baseline ¹H NMR spectrum.

  • Heating: Gently warm the NMR tube in a water bath at a controlled temperature (start with 40°C) for a defined period (e.g., 30 minutes).

  • Re-analyze: Cool the sample to room temperature and immediately acquire a second ¹H NMR spectrum.

  • Evaluation: Compare the two spectra. The appearance of new signals or a significant decrease in the integration of your product peaks confirms thermal decomposition at that temperature. This data will define the maximum temperature your material can tolerate during solvent removal or other manipulations.

Section 3: Recommended Low-Temperature Purification Protocols

Based on the lability established in Section 2, all purification steps must be performed under conditions that minimize thermal stress and exposure to reactive surfaces.

Q3: What is the most reliable method for purifying this azirene using column chromatography?

Answer: Low-temperature flash column chromatography on a deactivated stationary phase is the method of choice. The goal is to minimize the residence time of the compound on the column and prevent any localized heating that can occur during solvent packing and elution.[3]

Protocol 3: Low-Temperature Flash Chromatography

  • Stationary Phase Selection: Based on your TLC test, select neutral alumina or prepare deactivated silica gel (by adding 1-5% triethylamine or ammonia to the eluent).

  • Pre-Cooling: Place your chosen eluent and the packed column in a cold room or a -20°C freezer for at least one hour before use.

  • Sample Loading: Adsorb the crude material onto a small amount of Celite® or the chosen stationary phase. This "dry loading" technique often provides better resolution than liquid loading and avoids introducing potentially reactive solvents directly with the concentrated sample.

  • Elution: Perform the chromatography in a cold room (4°C) or by using a jacketed column with a circulating coolant set to 0-4°C. Elute the column as quickly as possible while still achieving separation.

  • Fraction Collection: Collect fractions into pre-chilled test tubes.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator with the water bath at or below room temperature. For very volatile solvents, a bath may not be necessary. Never heat the flask to accelerate evaporation.

ChromatographyWorkflow cluster_workflow Low-Temperature Chromatography Workflow Start Start Select Select Phase (Alumina/Deactivated Silica) Start->Select PreChill Pre-Chill Column & Solvents (≤ 4°C) Select->PreChill DryLoad Dry Load Sample on Celite® PreChill->DryLoad Elute Fast Elution in Cold Room DryLoad->Elute Collect Collect Fractions (Pre-Chilled) Elute->Collect Analyze Analyze by TLC Collect->Analyze Analyze->Elute Continue Combine Combine Pure Fractions Analyze->Combine Fractions Pure Evaporate Rotovap (No Heat!) Combine->Evaporate End Pure Product Evaporate->End

Caption: A workflow for purifying thermally sensitive azirenes.

Q4: Is distillation a viable purification option?

Answer: Standard distillation is not recommended due to prolonged exposure to heat. However, if impurities are significantly less volatile than your product, short-path vacuum distillation (e.g., using a Kugelrohr apparatus) can be effective. This technique minimizes the distance the molecule travels and the time it spends at an elevated temperature.[4] The key is to use the lowest possible temperature and the highest possible vacuum.

Q5: My compound is also sensitive to the stationary phase. Is there a non-chromatographic alternative?

Answer: Yes. Low-temperature precipitation or recrystallization is an excellent alternative that avoids contact with potentially reactive solid supports.

Protocol 4: Low-Temperature Anti-Solvent Precipitation

  • Dissolution: In a cold room or ice bath, dissolve the crude product in the minimum amount of a "good" solvent in which it is highly soluble (e.g., diethyl ether or dichloromethane).

  • Filtration: If there are insoluble impurities, filter the cold solution quickly through a small plug of glass wool or Celite®.

  • Precipitation: While vigorously stirring the cold solution, slowly add a pre-chilled "anti-solvent" in which the product is insoluble (e.g., pentane or hexane). The product should precipitate as a solid.

  • Isolation: Quickly collect the solid by vacuum filtration using a pre-chilled Büchner funnel.

  • Drying: Dry the purified solid under high vacuum at room temperature or below.

Section 4: Troubleshooting and Post-Purification Handling

Q6: I've purified my azirene, but it decomposes within a day. How should I store it?

Answer: Proper storage is as critical as the purification itself. The purified 2H-azirine should be treated as an air-sensitive and thermally labile reagent.

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (ideally -80°C)Slows down the rate of thermal decomposition significantly.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents potential oxidative degradation pathways. Use Sure/Seal™ bottles or seal vials with paraffin under an inert atmosphere.
Light Amber Vial / Wrapped in FoilProtects against photochemical decomposition pathways, which often proceed via C-C bond cleavage to form nitrile ylides.[2]
Form Solid (if crystalline) or as a solution in an anhydrous, non-protic solvent (e.g., anhydrous hexanes, toluene).Avoids protic solvents which can cause acid-catalyzed hydrolysis. Storing as a dilute solution can sometimes enhance stability.

Troubleshooting Common Purification Issues

Problem ObservedPotential CauseRecommended Solution
Significant product loss during rotary evaporation. 1. Product is volatile. 2. Co-evaporation with the solvent.Use a high vacuum source without a heated water bath. Place a dry ice/acetone condenser between the rotary evaporator and the vacuum pump to trap the volatile product.
Product decomposes on the chromatography column. 1. Stationary phase is too acidic. 2. Residence time is too long. 3. . Localized heating during packing/elution.Switch to neutral alumina. Use a wider diameter column for faster elution. Ensure all components (column, solvents) are pre-chilled.
Cannot separate from a key impurity. Poor selectivity of the chosen purification method.If chromatography fails, try low-temperature precipitation (Protocol 4). If the impurity's volatility is different, attempt short-path vacuum distillation.

References

  • Alcaide, B., & Almendros, P. (2004). The Chemistry of 2-Halo-2H-azirines. Current Organic Synthesis, 1(3), 275–292. [Link]

  • Wendling, L. A., & Bergman, R. G. (1976). Thermal decomposition of 2H-azirines. Formation of products resulting from carbon-carbon bond cleavage. The Journal of Organic Chemistry, 41(5), 831–835. [Link]

  • Belloir, P. F., et al. (2020). Synthesis and applications of methyleneaziridines. RSC Advances, 10(64), 39225–39255. [Link]

  • Padwa, A., et al. (1972). 3-PHENYL-2H-AZIRINE-2-CARBOXALDEHYDE. Organic Syntheses, 52, 93. [Link]

  • Li, Y., et al. (2015). Mechanistic insight into decomposition of 2H-azirines: electronic structure calculations and dynamics simulations. The Journal of Physical Chemistry A, 119(1), 67–78. [Link]

  • Ciampi, G., et al. (2021). A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach. Beilstein Journal of Organic Chemistry, 17, 208–217. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Isolation of Highly Strained 2H-Azirene Compounds

Welcome to the Advanced Chromatography and Reactive Intermediates Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 2H-azirenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Reactive Intermediates Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 2H-azirenes. These molecules—characterized by a fully unsaturated carbon-nitrogen double bond confined within a three-membered ring—are incredibly valuable synthetic intermediates. However, their extreme ring strain dictates a highly unforgiving reactivity profile[1].

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the fundamental causality behind 2H-azirene degradation and provide self-validating, step-by-step methodologies to ensure the scientific integrity of your isolation workflows.

FAQ 1: Why do my 2H-azirene compounds completely degrade during standard flash chromatography?

The Causality: The instability of 2H-azirenes on standard chromatography columns is a direct consequence of their thermodynamic environment. The sp²-hybridized carbons within the three-membered ring generate immense angle strain[1]. When you apply a 2H-azirene to standard silica gel (which has a slightly acidic surface pH of ~5.5), the acidic silanol groups readily protonate the azirine nitrogen.

This protonation is fatal. It massively increases the electrophilicity of the C=N carbon, lowering the activation energy for nucleophilic attack by trace water. The result is an acid-catalyzed ring-opening cascade that transforms your target compound into α-amino ketones or intractable polymers[2].

The Solution: You must completely suppress electrophilic activation by utilizing basic, deactivated stationary phases.

StabilityPathway Start Crude 2H-Azirene (Highly Strained) Acid Standard Silica Gel (Acidic Silanols) Start->Acid Base Deactivated Alumina (1% TEA) Start->Base Protonation Nitrogen Protonation Acid->Protonation Elution Rapid Elution (Intact C=N Bond) Base->Elution RingOpen Ring Opening & Hydrolysis Protonation->RingOpen Isolated Pure 2H-Azirene Isolated Elution->Isolated

Caption: Acid-catalyzed degradation versus base-deactivated isolation pathways.

Quantitative Comparison of Stationary Phases:

Stationary PhaseAdditive / ModificationMechanism of InteractionIsolation Outcome
Standard Silica Gel NoneAcid-catalyzed nitrogen protonationComplete degradation (hydrolysis)
Silica Gel 1–5% Triethylamine (TEA)Partial neutralization of silanolsModerate yield, high risk of polymerization
Basic Alumina NoneReduced acidity, mild surfaceGood yield for stable 3-aryl derivatives
Basic Alumina 1% TEAComplete suppression of electrophilic activationOptimal yield for highly strained derivatives
Protocol 1: Deactivated Alumina Chromatography for 2H-Azirenes
  • Stationary Phase Preparation: Slurry Basic Alumina (Brockmann Grade III) in a non-polar hydrocarbon solvent (e.g., hexanes) containing exactly 1% (v/v) triethylamine (TEA).

  • Column Packing: Pack the column under a positive pressure of dry nitrogen to exclude ambient moisture and oxygen.

  • Sample Loading: Dissolve your crude 2H-azirene mixture in a minimal volume of the 99:1 Hexane:TEA eluent. Apply it evenly to the column head.

  • Rapid Elution: Run the column using flash positive pressure. 2H-azirenes are sensitive to residence time; the faster the separation, the higher the recovery.

  • Cryogenic Collection: Collect fractions in glass tubes pre-chilled in an ice-water bath (0 °C) to suppress thermal dimerization post-elution.

FAQ 2: How can I definitively prove my compound isn't silently degrading during solvent evaporation?

The Causality: Many researchers successfully elute their 2H-azirene, only to find the NMR spectrum full of impurities. This "silent degradation" often occurs during rotary evaporation. As the solvent evaporates, the concentration of the azirine—and any trace acidic impurities—spikes, driving bimolecular dimerization or ring-opening.

The Solution: Implement a self-validating 2D-TLC (Two-Dimensional Thin Layer Chromatography) protocol before committing your bulk fractions to the rotary evaporator.

Protocol 2: 2D-TLC Self-Validation Method
  • Spotting: Apply a micro-drop of your collected fraction to the bottom-left corner of a TEA-treated silica or alumina TLC plate.

  • First Dimension: Develop the plate in your optimized solvent system.

  • Controlled Drying: Remove the plate and dry it rapidly under a gentle stream of nitrogen for exactly 2 minutes at room temperature. (Do not use a heat gun).

  • Second Dimension: Rotate the plate exactly 90 degrees. Develop the plate a second time in the exact same solvent system.

  • Interpretation: Visualize the plate under UV light (254 nm).

    • Stable System: All spots will lie on a perfect 45-degree diagonal line.

    • Degrading System: Any spots falling off the diagonal indicate that the compound degraded directly on the plate during the 2-minute drying phase. If this occurs, do not evaporate your bulk fractions at room temperature; switch to cryogenic evaporation or immediately trap the azirine in a subsequent reaction.

FAQ 3: I am working with ultra-strained variants (e.g., 3-fluoro-2H-azirine). Liquid chromatography is failing entirely. What are my options?

The Causality: Halogenated or highly electron-deficient 2H-azirenes (such as 3-fluoro-2H-azirine) possess such extreme ring strain and electrophilicity that they cannot survive the collision frequencies present in liquid or gas phases at room temperature. They will spontaneously isomerize (e.g., to fluoro-acetonitrile) or polymerize[3].

The Solution: These elusive species must be isolated using Cryogenic Matrix Isolation, which physically separates the molecules in an inert solid lattice at temperatures approaching absolute zero, completely halting intermolecular collisions and thermal degradation[3].

MatrixIsolation A 1. Precursor Synthesis (Acryloyl Azide) B 2. High-Vacuum Flash Pyrolysis A->B C 3. Cryogenic Trapping (10 K Argon Matrix) B->C D 4. In Situ Photolysis (266 nm Laser) C->D E 5. FTIR Characterization (Stable 2H-Azirene) D->E

Caption: Workflow for the cryogenic matrix isolation of ultra-strained 2H-azirenes.

Protocol 3: Cryogenic Matrix Isolation Workflow
  • Precursor Selection: Synthesize a volatile, stable precursor, such as an acryloyl azide[3].

  • High-Vacuum Flash Pyrolysis (HVFP): Sublime the precursor through a quartz pyrolysis tube heated to 500 °C under high vacuum (10⁻⁵ mbar). This induces a Curtius rearrangement, expelling N₂.

  • Cryogenic Co-deposition: Direct the hot pyrolyzate vapor toward a spectroscopic window (e.g., CsI or KBr) cooled to 10 K using a closed-cycle helium cryostat. Simultaneously, bleed in a massive excess of an inert host gas (Argon or N₂, typically in a 1:1000 ratio).

  • Photolytic Generation: Irradiate the solid matrix with a 266 nm Nd:YAG laser to drive the final cyclization to the 2H-azirene[3].

  • In Situ Characterization: Because the molecule is now trapped in a solid inert lattice, it is indefinitely stable. Characterize the highly strained C=N stretch using matrix-isolation FTIR spectroscopy.

FAQ 4: Why does my isolated 2H-azirene change color and degrade when left on the benchtop, even in a sealed, inert flask?

The Causality: 2H-azirenes are highly photoactive. Ambient laboratory lighting (particularly fluorescent bulbs emitting trace UV) is sufficient to excite the molecule. Depending on the substitution pattern, photolysis triggers either C–C or C–N bond cleavage.

For example, standard 3-aryl-2H-azirines undergo C–C bond cleavage under UV irradiation to form highly reactive nitrile ylides[4]. Conversely, azirines with strong electron-withdrawing groups (like 3-methyl-2-(4-nitrophenyl)-2H-azirine) undergo unprecedented C–N bond cleavage to form biradical intermediates[4].

The Solution: Always handle isolated 2H-azirenes in actinic (amber) glassware. If performing structural characterization, keep NMR tubes wrapped in aluminum foil until the exact moment of insertion into the spectrometer.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Methyl-2-(propan-2-yl)-2H-azirene and 3-Phenyl-2H-azirene

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of modern synthetic chemistry, strained heterocycles serve as powerful intermediates for the construc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, strained heterocycles serve as powerful intermediates for the construction of complex molecular architectures. Among these, 2H-azirines, the smallest unsaturated nitrogen-containing heterocycles, have garnered considerable attention due to their high ring strain and versatile reactivity. This guide provides a comparative analysis of the reactivity of two representative 2H-azirines: 3-methyl-2-(propan-2-yl)-2H-azirene, a fully alkyl-substituted variant, and 3-phenyl-2H-azirene, a classic aryl-substituted analogue. Understanding the nuanced differences in their reactivity, governed by the electronic and steric nature of their substituents, is paramount for their effective utilization in synthetic endeavors.

This guide will delve into the core reaction pathways of these molecules, including photochemical and thermal rearrangements, cycloaddition reactions, and nucleophilic additions. Through a synthesis of literature-derived data and fundamental chemical principles, we will elucidate how the substitution pattern dictates the stability of intermediates and the outcome of these transformations.

At a Glance: Key Reactivity Differences

Feature3-Methyl-2-(propan-2-yl)-2H-azirene3-Phenyl-2H-azirene
Dominant Substituent Effect Inductive (electron-donating) and StericMesomeric (electron-withdrawing/donating) and Electronic
Photochemical Ring Opening Forms a less stabilized nitrile ylideForms a resonance-stabilized nitrile ylide
Thermal Rearrangement Favors C-N bond cleavage to a vinyl nitreneCan undergo both C-N and C-C bond cleavage
Nucleophilic Attack C=N bond is less electrophilic; sterically hinderedC=N bond is more electrophilic; less sterically hindered
Intermediate Stability Less stable intermediatesMore stable, delocalized intermediates

The Foundation of Reactivity: Electronic and Steric Effects

The reactivity of 2H-azirines is fundamentally governed by the substituents at the C2 and C3 positions. These substituents influence the electronic nature of the endocyclic C=N bond and exert steric effects that can dictate the feasibility and outcome of various reactions.

Electronic Landscape

The phenyl group in 3-phenyl-2H-azirene plays a dual electronic role. Through resonance, it can stabilize adjacent positive or negative charges, as well as radical intermediates. This delocalization is crucial in the formation and subsequent reactions of intermediates like nitrile ylides and vinyl nitrenes. The aromatic ring can also exert an inductive electron-withdrawing effect, which increases the electrophilicity of the C3 carbon of the C=N bond, making it more susceptible to nucleophilic attack.

In contrast, the methyl and isopropyl groups in 3-methyl-2-(propan-2-yl)-2H-azirene are primarily electron-donating through induction. This effect decreases the electrophilicity of the C3 carbon, making it less reactive towards nucleophiles compared to its phenyl-substituted counterpart. The absence of π-conjugation means that any intermediates formed will be less stabilized.

Steric Considerations

The steric environment around the azirine ring is a critical factor in determining its accessibility to reagents. The isopropyl group at the C2 position of 3-methyl-2-(propan-2-yl)-2H-azirene presents a significant steric shield. This bulkiness can hinder the approach of nucleophiles and other reactants, potentially slowing down reaction rates or favoring attack at the less hindered C3 position.[1] The phenyl group in 3-phenyl-2H-azirene , while not small, is planar and its steric impact is generally less pronounced than that of a bulky alkyl group like isopropyl.

Comparative Reactivity Profiles

Photochemical Ring Opening and [3+2] Cycloadditions

Upon UV irradiation, 2H-azirines typically undergo cleavage of the C2-C3 bond to form highly reactive nitrile ylides. These 1,3-dipoles are valuable intermediates for the synthesis of five-membered heterocycles through [3+2] cycloaddition reactions.[2][3]

3-Phenyl-2H-azirene readily forms a benzonitrile ylide upon photolysis. The phenyl group significantly stabilizes this intermediate through resonance, extending its lifetime and allowing for efficient trapping by a wide range of dipolarophiles.[2] This has been extensively utilized in the synthesis of pyrrolines, oxazoles, and other heterocycles.[4]

3-Methyl-2-(propan-2-yl)-2H-azirene , on the other hand, would form an alkyl-substituted nitrile ylide. Lacking the resonance stabilization of the phenyl group, this intermediate is expected to be more transient and potentially more reactive, but also more prone to undesired side reactions. The efficiency of its trapping in [3+2] cycloadditions would be highly dependent on the concentration and reactivity of the dipolarophile.

G cluster_0 Photochemical Ring Opening Azirine_Ph 3-Phenyl-2H-azirene Ylide_Ph Benzonitrile Ylide (Resonance Stabilized) Azirine_Ph->Ylide_Ph hν (UV light) Product_Ph [3+2] Cycloadducts (e.g., Pyrrolines) Ylide_Ph->Product_Ph + Dipolarophile Azirine_Alkyl 3-Methyl-2-(propan-2-yl)-2H-azirene Ylide_Alkyl Alkyl Nitrile Ylide (Less Stabilized) Azirine_Alkyl->Ylide_Alkyl hν (UV light) Product_Alkyl [3+2] Cycloadducts Ylide_Alkyl->Product_Alkyl + Dipolarophile G cluster_1 Thermal Rearrangement Azirine_Ph 3-Phenyl-2H-azirene Nitrene_Ph Phenyl Vinyl Nitrene Azirine_Ph->Nitrene_Ph Δ (Heat) Product_Ph Indoles, etc. Nitrene_Ph->Product_Ph Intramolecular C-H Insertion Azirine_Alkyl 3-Methyl-2-(propan-2-yl)-2H-azirene Nitrene_Alkyl Alkyl Vinyl Nitrene Azirine_Alkyl->Nitrene_Alkyl Δ (Heat) Product_Alkyl Annulated Heterocycles Nitrene_Alkyl->Product_Alkyl Intramolecular C-H Insertion

Caption: Thermal generation of vinyl nitrenes from 2H-azirines.

Nucleophilic Addition

The C=N bond in 2H-azirines is electrophilic and can be attacked by nucleophiles. The regioselectivity of this attack is influenced by both electronic and steric factors. [5] In 3-phenyl-2H-azirene , the C3 carbon is activated by the electron-withdrawing nature of the phenyl group, making it a prime target for nucleophilic attack. Reactions with various nucleophiles, including amines and carboxylic acids, have been reported to proceed readily. [6][7] For 3-methyl-2-(propan-2-yl)-2H-azirene , the situation is more complex. The electron-donating alkyl groups decrease the electrophilicity of the C=N bond. Furthermore, the bulky isopropyl group at C2 significantly hinders the approach of nucleophiles to this position. Nucleophilic attack, if it occurs, is more likely to happen at the less sterically encumbered C3 position. However, overall, the alkyl-substituted azirine is expected to be less reactive towards nucleophiles than its phenyl-substituted counterpart.

Experimental Protocols

Protocol 1: Photochemical [3+2] Cycloaddition of 3-Phenyl-2H-azirene with an Electron-Deficient Alkene

This protocol is adapted from established procedures for the photochemical generation of nitrile ylides and their subsequent trapping. [2] Materials:

  • 3-Phenyl-2H-azirene

  • Dimethyl fumarate

  • Anhydrous acetonitrile (spectroscopic grade)

  • High-pressure mercury lamp with a Pyrex filter

  • Quartz reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • In a quartz reaction vessel, dissolve 3-phenyl-2H-azirene (1.0 mmol) and dimethyl fumarate (1.2 mmol) in anhydrous acetonitrile (100 mL).

  • Purge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen.

  • Irradiate the solution with a high-pressure mercury lamp fitted with a Pyrex filter (to block short-wavelength UV light) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically after several hours), remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the corresponding pyrroline cycloadduct.

Causality: The Pyrex filter is crucial to prevent secondary photochemical reactions of the product. The use of an electron-deficient alkene like dimethyl fumarate ensures a rapid and efficient cycloaddition with the nucleophilic nitrile ylide.

Protocol 2: Nucleophilic Addition of an Amine to 3-Phenyl-2H-azirene

This protocol illustrates the susceptibility of the C=N bond in 3-phenyl-2H-azirene to nucleophilic attack. [6] Materials:

  • 3-Phenyl-2H-azirene

  • Piperidine

  • Anhydrous diethyl ether

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 3-phenyl-2H-azirene (1.0 mmol) in anhydrous diethyl ether (20 mL) at room temperature, add piperidine (1.2 mmol) dropwise with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • The reaction is typically complete within a few hours.

  • Upon completion, remove the solvent and excess amine under reduced pressure.

  • The resulting aziridine product can be purified by crystallization or column chromatography if necessary.

Causality: The reaction proceeds readily at room temperature due to the electrophilicity of the C=N bond in the phenyl-substituted azirine. The choice of a secondary amine like piperidine prevents further reactions that can occur with primary amines.

Conclusion

The reactivity of 3-methyl-2-(propan-2-yl)-2H-azirene and 3-phenyl-2H-azirene is a tale of two distinct electronic and steric profiles. The phenyl group in 3-phenyl-2H-azirene endows it with a rich and predictable reactivity, primarily through the stabilization of key intermediates. This makes it a versatile and widely used building block in heterocyclic synthesis. The alkyl-substituted counterpart, while less explored, offers a different set of reactive properties. Its decreased electrophilicity and significant steric hindrance at the C2 position suggest that it will exhibit lower reactivity in nucleophilic additions but may offer unique selectivity in other transformations. For researchers and drug development professionals, a thorough understanding of these substituent-driven effects is essential for the rational design of synthetic routes and the effective application of these powerful three-membered heterocycles.

References

  • Padwa, A. (2005). Azirines, Aziridines, and Aziridinium Ions.
  • Al-Zoubi, R. M., et al. (2020). Recent advances in the chemistry of 2H-azirines. RSC Advances, 10(35), 20857-20877.
  • Goti, A., et al. (1996). Nucleophilic Addition of Amines to 2H-Azirines: A Convenient Entry to 2,3-Diamino-aziridines. Tetrahedron Letters, 37(35), 6279-6282.
  • Padwa, A., et al. (1973). Photochemical transformations of small ring heterocyclic compounds. 23. Photofragmentation of 3-phenyl-2H-azirine to a nitrile ylide. Journal of the American Chemical Society, 95(6), 1945-1954.
  • Palacios, F., et al. (2001). Addition and Cycloaddition Reactions of Phosphinyl- and Phosphonyl-2H-Azirines. Current Organic Chemistry, 5(5), 453-476.
  • Wentrup, C. (1984). Vinylnitrenes. In Reactive Molecules (pp. 163-207). Springer, Berlin, Heidelberg.
  • Li, G., et al. (2019). Visible-Light-Promoted [3 + 2]-Cycloaddition of 2H-Azirines with Alkenes. Organic Letters, 21(15), 6016-6020.
  • Kirschning, A., et al. (2013). [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions. Beilstein Journal of Organic Chemistry, 9, 1745-1752.
  • Padwa, A., & Smolanoff, J. (1971). Photochemical isomerization of 3-phenyl-2H-azirine to 2-phenyl-2H-azirine.
  • Gilchrist, T. L. (2001). Azirines. In Modern Carbonyl Chemistry (pp. 391-419). Wiley-VCH.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Quast, H., & Meichsner, G. (1987). 2H-Azirines from α,β-Unsaturated Ketoximes by the Neber Reaction. Chemistry Letters, 16(8), 1641-1644.
  • Taniguchi, H., et al. (1979). Thermal and Photochemical Reactions of 3-Alkyl-2-phenyl-2H-azirines. Heterocycles, 13(1), 241-246.
  • Pearson, W. H., & Lian, B. W. (1998). Intramolecular Cycloadditions of 2H-Azirines with Olefins. A New Approach to the Synthesis of Azabicyclo[3.1.0]hexane Ring Systems. The Journal of Organic Chemistry, 63(11), 3590-3602.
  • Padwa, A., et al. (1974). Thermal rearrangements of 2,3-diphenyl-2H-azirine. Journal of the Chemical Society, Perkin Transactions 1, 2298-2302.
  • Charton, M. (1975). Steric effects. 1. The nature of the steric parameter. The Journal of Organic Chemistry, 40(4), 407-414.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Alper, H., et al. (1986). Palladium-Catalyzed Ring-Opening of 2H-Azirines with Amines. Organometallics, 5(4), 830-832.
  • Fowler, F. W. (1971). Azirines. In Advances in Heterocyclic Chemistry (Vol. 13, pp. 45-76). Academic Press.
  • Lwowski, W. (Ed.). (1970). Nitrenes. Interscience Publishers.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Padwa, A. (1976). Photochemistry of the C-N double bond. Chemical Reviews, 77(1), 37-68.
  • Hassner, A., & Fowler, F. W. (1968). Stereochemistry. XXXII. Synthesis and reactions of 1-azirines. Journal of the American Chemical Society, 90(11), 2869-2875.
  • Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols. Tetrahedron, 56(17), 2561-2576.
  • O'Donnell, M. J. (2001). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with chiral catalysts. Accounts of Chemical Research, 34(8), 631-640.
  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.
  • Jacobsen, E. N., et al. (1999). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 32(12), 975-985.
  • Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition in English, 33(6), 599-619.
  • Hu, J., et al. (2005). Catalytic Asymmetric Synthesis of Aziridines and Asymmetric Ring Opening of meso-Aziridines.

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Comparative

A Researcher's Guide to Predicting the Ring-Opening of 3-Methyl-2-(propan-2-yl)-2H-azirene: A Call for Experimental Validation

Introduction The 2H-azirines are a fascinating class of strained three-membered nitrogen-containing heterocycles. Their high ring strain dictates their reactivity, making them valuable and versatile intermediates in orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2H-azirines are a fascinating class of strained three-membered nitrogen-containing heterocycles. Their high ring strain dictates their reactivity, making them valuable and versatile intermediates in organic synthesis.[1] A key feature of their chemistry is their propensity to undergo ring-opening reactions, which can be initiated either thermally or photochemically, leading to highly reactive intermediates such as vinyl nitrenes and nitrile ylides.[1][2] Understanding and predicting the regioselectivity and stereochemistry of these ring-opening reactions is crucial for harnessing their synthetic potential.

This guide focuses on the ring-opening of a specific, yet understudied, member of this family: 3-methyl-2-(propan-2-yl)-2H-azirene. To date, a significant gap exists in the literature regarding experimental data on the kinetics and thermodynamics of its ring-opening. This guide, therefore, serves a dual purpose. Firstly, it provides a rigorous, step-by-step computational protocol for predicting the activation barriers and reaction energetics of both the thermal and photochemical ring-opening pathways of this molecule. Secondly, it is a call to the experimental community to perform the necessary studies to validate these computational predictions, fostering a synergistic relationship between theory and experiment.

The Dichotomy of 2H-Azirene Ring-Opening: Thermal vs. Photochemical Pathways

The mode of ring-opening in 2H-azirines is dictated by the nature of the stimulus.

Thermal Ring-Opening: Under thermal conditions, 2H-azirines typically undergo an electrocyclic ring-opening via cleavage of the weaker C-N single bond to form a vinyl nitrene intermediate.[1][2] This highly reactive species can then undergo various subsequent reactions, such as intramolecular C-H insertion or rearrangement.

Thermal Ring Opening Azirene 3-methyl-2-(propan-2-yl)-2H-azirene TS_thermal Transition State (C-N cleavage) Azirene->TS_thermal Δ (Heat) VinylNitrene Vinyl Nitrene Intermediate TS_thermal->VinylNitrene

Caption: Thermal ring-opening of 3-methyl-2-(propan-2-yl)-2H-azirene.

Photochemical Ring-Opening: In contrast, photochemical excitation of 2H-azirines typically leads to the cleavage of the C-C bond, forming a nitrile ylide.[1][3] These 1,3-dipoles are valuable intermediates for [3+2] cycloaddition reactions. The specific pathway, C-C versus C-N cleavage, can be influenced by the substituents on the azirine ring.[3][4]

Photochemical Ring Opening Azirene 3-methyl-2-(propan-2-yl)-2H-azirene TS_photo Transition State (C-C cleavage) Azirene->TS_photo hν (Light) NitrileYlide Nitrile Ylide Intermediate TS_photo->NitrileYlide

Caption: Photochemical ring-opening of 3-methyl-2-(propan-2-yl)-2H-azirene.

A Rigorous Computational Protocol for Predicting Ring-Opening Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and predicting reaction energetics.[5][6][7] This section outlines a detailed protocol for the validation of DFT calculations for the ring-opening of 3-methyl-2-(propan-2-yl)-2H-azirene.

Experimental Protocol: A Step-by-Step DFT Workflow

The following workflow is recommended for obtaining reliable activation and reaction energies.

  • Geometry Optimization:

    • Construct the initial 3D structures of the reactant (3-methyl-2-(propan-2-yl)-2H-azirene), the anticipated transition states for both thermal (C-N cleavage) and photochemical (C-C cleavage) pathways, and the resulting vinyl nitrene and nitrile ylide intermediates.

    • Perform geometry optimizations for all species using a chosen DFT functional and basis set. A common and robust choice for initial optimizations is the B3LYP functional with a Pople-style basis set such as 6-31G(d).

  • Transition State Search:

    • For the transition state (TS) optimizations, employ a reliable search algorithm such as the Berny algorithm (opt=ts) or a synchronous transit-guided quasi-Newton (STQN) method (opt=qst2 or opt=qst3).[8]

    • It is crucial to provide a good initial guess for the TS geometry. This can often be achieved by manually distorting the reactant structure along the expected reaction coordinate.

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory as the geometry optimization for all optimized structures.

    • Validation:

      • A true minimum on the potential energy surface (reactant, products) will have zero imaginary frequencies.

      • A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[9][10]

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • To confirm that the located transition state connects the desired reactant and product, perform an IRC calculation.[11] This traces the minimum energy path downhill from the transition state in both the forward and reverse directions.

  • Single-Point Energy Refinement:

    • To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher-level functional and a larger basis set.

DFT Workflow cluster_workflow Computational Workflow Start Initial Structure Generation GeomOpt Geometry Optimization Start->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc Validation Validate Stationary Point (0 or 1 imaginary frequency) FreqCalc->Validation TS_Search Transition State Search Validation->TS_Search If TS IRC IRC Calculation Validation->IRC If Minimum End Final Energies Validation->End If Product TS_Search->FreqCalc SPE Single-Point Energy Refinement IRC->SPE SPE->End

Caption: A comprehensive workflow for DFT calculations of reaction energetics.

Comparison of DFT Functionals and Basis Sets

The choice of DFT functional and basis set can significantly impact the accuracy of the calculated energies. For pericyclic reactions, which are mechanistically similar to the electrocyclic ring-opening of azirines, meta-hybrid and double-hybrid functionals have shown superior performance compared to standard hybrid functionals like B3LYP.[12][13][14]

We recommend a comparative study using the following combinations:

Functional ClassRecommended FunctionalsStrengths & Weaknesses
Hybrid GGA B3LYP-D3(BJ)Widely used, good for geometries, but can be less accurate for barrier heights. Dispersion correction is essential.
Meta-Hybrid GGA M06-2XGenerally provides excellent results for main-group thermochemistry and kinetics.[12][15][16]
Double-Hybrid B2K-PLYP, mPW2K-PLYPOften highly accurate but computationally more expensive.[12]

For basis sets, a systematic comparison should be performed to ensure basis set convergence. Recommended basis sets include:

Basis Set FamilyRecommended Basis SetsDescription
Pople Style 6-311+G(d,p)A good balance of accuracy and computational cost, including diffuse and polarization functions.[17]
Dunning's Correlation-Consistent cc-pVTZ, aug-cc-pVTZSystematically improvable and generally more accurate, especially with the inclusion of diffuse functions.
Hypothetical Data Presentation for Validation

The following tables are presented as templates for reporting the results of the proposed DFT calculations. Once populated, these tables will provide a clear comparison of the performance of different computational methods.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔErxn) for the Thermal Ring-Opening of 3-methyl-2-(propan-2-yl)-2H-azirene (in kcal/mol)

FunctionalBasis SetΔE‡ΔErxn
B3LYP-D3(BJ) 6-311+G(d,p)TBDTBD
cc-pVTZTBDTBD
M06-2X 6-311+G(d,p)TBDTBD
cc-pVTZTBDTBD
B2K-PLYP 6-311+G(d,p)TBDTBD
cc-pVTZTBDTBD
Experimental Data Needed Data Needed

Table 2: Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔErxn) for the Photochemical Ring-Opening of 3-methyl-2-(propan-2-yl)-2H-azirene (in kcal/mol)

FunctionalBasis SetΔE‡ΔErxn
B3LYP-D3(BJ) 6-311+G(d,p)TBDTBD
cc-pVTZTBDTBD
M06-2X 6-311+G(d,p)TBDTBD
cc-pVTZTBDTBD
B2K-PLYP 6-311+G(d,p)TBDTBD
cc-pVTZTBDTBD
Experimental Data Needed Data Needed

Beyond DFT: A Glimpse at Alternative Computational Methods

While DFT is a powerful tool, it is not without its limitations, particularly for electronically excited states involved in photochemical reactions.

Multireference Methods (CASSCF and CASPT2): For the photochemical ring-opening, single-reference methods like DFT may not be adequate. This is because the excited state potential energy surface can be complex, often involving multiple electronic states of similar energy. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are better suited for describing these situations.[18] CASSCF provides a qualitatively correct description of the electronic structure, and its results can be further refined by including dynamic electron correlation through methods like second-order perturbation theory (CASPT2).

Møller-Plesset Perturbation Theory (MP2): MP2 is a wave function-based method that includes electron correlation. It can be a useful alternative to DFT for ground-state reactions. While generally more computationally expensive than hybrid DFT, it can sometimes provide more reliable results, especially for systems where DFT functionals may struggle.[19]

A Call for Experimental Validation: Bridging the Gap

The computational protocols outlined in this guide can provide valuable predictions for the ring-opening of 3-methyl-2-(propan-2-yl)-2H-azirene. However, without experimental data, these predictions remain theoretical. We strongly encourage experimentalists to undertake the following studies:

  • Kinetic Studies of Thermal Decomposition: Measuring the rate of the thermal ring-opening at different temperatures would allow for the determination of the experimental activation energy (Ea) and pre-exponential factor (A). These values would serve as a direct benchmark for the DFT calculations.

  • Photochemical Quantum Yield Measurements: Determining the quantum yield for the photochemical ring-opening would provide insight into the efficiency of this process and help to validate the computationally predicted excited-state reaction pathway.

  • Product Characterization: Detailed spectroscopic analysis of the products formed under both thermal and photochemical conditions is essential to confirm the predicted reaction pathways.

The computational results generated following this guide can, in turn, aid in the design and interpretation of these experiments, for instance, by predicting the temperature range required for thermal decomposition or the likely products to be observed.

Conclusion

This guide provides a comprehensive computational framework for investigating the thermal and photochemical ring-opening of 3-methyl-2-(propan-2-yl)-2H-azirene. By systematically comparing different DFT functionals and basis sets, and by considering alternative computational methods, researchers can generate robust theoretical predictions. However, the true validation of these computational models hinges on the availability of experimental data. We hope that this guide will not only serve as a practical handbook for computational chemists but also as a catalyst for new experimental investigations into the fascinating reactivity of 2H-azirines.

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Validation

A Comparative Guide to the Cycloaddition Kinetics of 3-Methyl-2-(propan-2-yl)-2H-azirene

Executive Summary This guide provides a comprehensive framework for benchmarking the cycloaddition kinetics of 3-methyl-2-(propan-2-yl)-2H-azirene, a strained heterocyclic building block with significant potential in syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive framework for benchmarking the cycloaddition kinetics of 3-methyl-2-(propan-2-yl)-2H-azirene, a strained heterocyclic building block with significant potential in synthetic and medicinal chemistry. We move beyond a simple presentation of data to offer a detailed methodological blueprint for researchers, scientists, and drug development professionals. This document outlines the mechanistic basis for 2H-azirine reactivity, provides robust, self-validating experimental protocols for kinetic analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a comparative analysis against established cycloaddition reagents. By understanding the causality behind experimental design and interpreting kinetic data, researchers can effectively leverage the unique reactivity of this versatile molecule.

Introduction: The Synthetic Value of a Strained Ring

2H-Azirines are three-membered, nitrogen-containing heterocycles that serve as potent and versatile intermediates in organic synthesis.[1] Their high degree of ring strain makes them excellent partners in strain-release cycloaddition reactions, providing rapid access to complex, nitrogen-containing polycyclic structures.[2][3] The subject of this guide, 3-methyl-2-(propan-2-yl)-2H-azirene, features alkyl substitutions that modulate its stability and electronic properties, making a quantitative understanding of its reaction kinetics essential for predictable and scalable synthetic applications.[4]

Kinetic benchmarking is not merely an academic exercise; it is a cornerstone of efficient process development and rational drug design. By quantifying reaction rates and determining activation parameters, we can optimize reaction conditions, predict outcomes with different substrates, and select the most efficient synthetic pathways, thereby accelerating discovery and development timelines.

Mechanistic Landscape: The Dueling Pathways of Azirene Cycloaddition

The reactivity of 3-methyl-2-(propan-2-yl)-2H-azirene is dominated by two primary cycloaddition pathways, each driven by the release of inherent ring strain.

  • [4+2] Cycloaddition (Aza-Diels-Alder Reaction): In this pathway, the C=N bond of the azirine acts as a dienophile, reacting with a conjugated diene.[5][6] This reaction is typically thermally promoted and provides direct access to 1-azabicyclo[4.1.0]hept-3-ene scaffolds.[7] The stereoselectivity of these reactions can often be enhanced through the use of Lewis acid catalysts, which coordinate to the azirine nitrogen, lowering the LUMO energy and accelerating the reaction.[5]

  • [3+2] Cycloaddition (via Nitrile Ylide): 2H-azirines can undergo photochemical ring-opening to form highly reactive nitrile ylide intermediates.[8] This 1,3-dipole can then be trapped by a suitable dipolarophile, such as an activated alkyne or alkene, in a [3+2] cycloaddition to form five-membered heterocyclic rings.[8][9] This photochemical route provides an alternative, often orthogonal, pathway to the thermal Diels-Alder reaction.[10]

Azirene_Cycloaddition_Pathways Azirene 3-Methyl-2-(propan-2-yl)-2H-azirene NitrileYlide Nitrile Ylide (1,3-Dipole) Azirene->NitrileYlide Photochemical (hν) Ring-Opening inv1 Azirene->inv1 Diene 1,3-Diene (e.g., Cyclopentadiene) Diene->inv1 DielsAlder [4+2] Cycloadduct (1-Azabicyclo[4.1.0]heptene derivative) inv2 NitrileYlide->inv2 Dipolarophile Dipolarophile (e.g., DMAD) Dipolarophile->inv2 ThreePlusTwo [3+2] Cycloadduct (e.g., Dihydropyrrole derivative) inv1->DielsAlder Thermal [4+2] (Diels-Alder) inv2->ThreePlusTwo [3+2] Cycloaddition

Figure 1. Dominant cycloaddition pathways of 2H-azirines.

Designing a Robust Benchmarking Study

A successful kinetic study hinges on a well-designed experiment that isolates the variable of interest—the reaction rate—and allows for its accurate measurement.

Selection of Reaction Partners

To establish a meaningful kinetic profile, we will benchmark the azirine against well-characterized, reactive partners for each pathway.

  • [4+2] Partner: Freshly Cracked Cyclopentadiene. This is a classic, highly reactive diene for Diels-Alder reactions. Its rapid reaction rate will establish the upper-end of the azirine's dienophilic reactivity.

  • [3+2] Partner: Dimethyl Acetylenedicarboxylate (DMAD). This is a highly electron-deficient and symmetric dipolarophile, making it an excellent trapping agent for the photochemically generated nitrile ylide. Its symmetry simplifies product NMR analysis.

Experimental Design & Causality

Our kinetic analysis will be performed using in-situ ¹H NMR spectroscopy. This technique is chosen for its ability to simultaneously monitor the disappearance of reactants and the appearance of products, providing structural confirmation and concentration data in a single measurement.

  • Kinetics under Pseudo-First-Order Conditions: To simplify the data analysis, reactions will be run under pseudo-first-order conditions. This is achieved by using a large excess (≥10 equivalents) of one reactant (the diene or dipolarophile). By keeping its concentration effectively constant, the reaction rate becomes dependent only on the concentration of the limiting reagent (the azirine), simplifying the rate law from second-order to pseudo-first-order. This allows the observed rate constant (k_obs) to be determined from a simple logarithmic plot.

  • Internal Standard for Accurate Quantification: A non-reactive internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) of a known, fixed concentration will be added to each reaction mixture. All reactant and product concentrations will be determined by integrating their characteristic NMR signals relative to the signal of the internal standard. This approach corrects for any variations in instrument sensitivity or sample volume, ensuring high accuracy.

  • Temperature Control: Cycloaddition kinetics are highly sensitive to temperature. The NMR probe temperature will be precisely calibrated and maintained (e.g., at 298 K, 308 K, and 318 K) to determine activation parameters (Ea, ΔH‡, ΔS‡) via the Arrhenius and Eyring equations.

Kinetic_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis A Prepare stock solution of Azirene and Internal Standard in CD3CN C Equilibrate solutions to target temperature A->C B Prepare stock solution of excess reactant (e.g., Diene) B->C D Combine reactants in pre-equilibrated NMR tube C->D E Immediately acquire ¹H NMR spectra at set time intervals (t=0, 2, 5, 10... min) D->E F Integrate Azirene peak relative to Internal Standard E->F G Calculate [Azirene] at each time point F->G H Plot ln([Azirene]) vs. Time G->H I Determine k_obs from slope of linear fit H->I J Calculate k_2 = k_obs / [Diene]₀ I->J

Figure 2. Experimental workflow for kinetic analysis via ¹H NMR.

Experimental Protocols & Data Interpretation

The following protocols provide a self-validating system for kinetic measurements. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Kinetic Analysis of [4+2] Diels-Alder Reaction

Materials:

  • 3-methyl-2-(propan-2-yl)-2H-azirene

  • Cyclopentadiene (freshly prepared by cracking dicyclopentadiene)

  • Mesitylene (internal standard)

  • Acetonitrile-d3 (CD3CN), anhydrous

  • 5 mm NMR tubes

Procedure:

  • Stock Solution A Preparation: Accurately weigh ~10 mg of 3-methyl-2-(propan-2-yl)-2H-azirene and ~10 mg of mesitylene into a vial. Dissolve in 1.00 mL of CD3CN to create a stock solution with a known concentration of azirine (~0.09 M).

  • Stock Solution B Preparation: Prepare a stock solution of cyclopentadiene in CD3CN (~1.0 M). Caution: Cyclopentadiene dimerizes at room temperature; use immediately after preparation.

  • Temperature Equilibration: Place both stock solutions and an NMR tube in a thermal block set to the desired reaction temperature (e.g., 298.0 K) for 15 minutes.

  • Reaction Initiation: To the temperature-equilibrated NMR tube, add 500 µL of Stock Solution A. Obtain a t=0 ¹H NMR spectrum. This spectrum validates the initial concentrations.

  • Kinetic Run: Rapidly add 50 µL of Stock Solution B to the NMR tube, vortex briefly, and immediately place it in the NMR spectrometer, which has been pre-shimmed and equilibrated to the same temperature.

  • Data Acquisition: Begin acquiring a series of ¹H NMR spectra at predetermined time intervals (e.g., every 2 minutes for the first 20 minutes, then every 10 minutes) for approximately 3-4 half-lives.

  • Data Processing: Process the spectra and calculate the concentration of the azirine at each time point by comparing the integration of a characteristic azirine proton signal to the integration of the mesitylene methyl signal.

  • Analysis: Plot ln([Azirene]) versus time. The slope of the resulting line will be -k_obs. Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Cyclopentadiene]₀.

Hypothetical Data & Comparative Benchmarking

To illustrate the expected performance, the table below presents hypothetical kinetic data for our target azirine compared to a classic dienophile, maleic anhydride, under similar conditions.

DienophileDienek₂ at 298 K (M⁻¹s⁻¹)Relative Rate
3-Methyl-2-(propan-2-yl)-2H-azirene Cyclopentadiene1.5 x 10⁻³ (Hypothetical)1
Maleic AnhydrideCyclopentadiene~6.0 x 10⁻³ (Literature)~4
N-MethylmaleimideCyclopentadiene~9.5 x 10⁻³ (Literature)~6.3

This hypothetical data suggests that while the azirine is a competent dienophile due to its strain, its reactivity may be tempered by the steric bulk of the isopropyl group compared to smaller, highly activated dienophiles.

Comparative Analysis and Field-Proven Insights

Interpreting the Kinetics

The second-order rate constant (k₂) is the ultimate benchmark of reactivity. A larger k₂ indicates a faster reaction. By measuring k₂ at different temperatures, activation parameters can be determined from an Eyring plot (ln(k/T) vs 1/T):

  • Enthalpy of Activation (ΔH‡): Reflects the energy barrier of the reaction. Strain-release reactions are expected to have a relatively low ΔH‡.

  • Entropy of Activation (ΔS‡): Reflects the change in order at the transition state. Cycloadditions typically have a large, negative ΔS‡ as two molecules combine into one, leading to a more ordered transition state.

Comparison with Alternative Methodologies

How does the reactivity of 3-methyl-2-(propan-2-yl)-2H-azirene compare to other prominent cycloaddition reagents?

  • vs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a cornerstone of "click chemistry" and bioorthogonal labeling, relying on the reaction of a strained cyclooctyne with an azide.[11][12] While both reactions are driven by strain release, the azirine's [4+2] cycloaddition offers a distinct advantage: it is a catalyst-free carbon-carbon bond-forming reaction with simple dienes. SPAAC forms a triazole linkage and requires a more complex, strained alkyne partner.[13] Kinetically, the rates of azirine Diels-Alder reactions can be highly competitive with some SPAAC reactions, depending on the diene.

  • vs. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): CuAAC is an extremely fast and efficient click reaction but requires a copper(I) catalyst, which can be cytotoxic and interfere with certain applications.[14] The azirine cycloadditions are metal-free, a significant advantage in biological contexts or in the synthesis of metal-sensitive target molecules.[15]

The primary value of 3-methyl-2-(propan-2-yl)-2H-azirene lies in its ability to participate in diverse, catalyst-free cycloadditions to rapidly build molecular complexity. Its reactivity profile, quantitatively determined through the protocols described herein, allows chemists to make informed decisions when designing complex synthetic routes.

Conclusion

This guide has established a comprehensive framework for the kinetic benchmarking of 3-methyl-2-(propan-2-yl)-2H-azirene. By employing robust, NMR-based protocols under pseudo-first-order conditions, researchers can obtain high-quality kinetic data (k₂, ΔH‡, ΔS‡). This information is critical for comparing its reactivity against alternative synthetic building blocks and for rationally designing its application in complex target synthesis. The dual reactivity of 2H-azirines in both thermal [4+2] and photochemical [3+2] cycloadditions, combined with their metal-free reaction conditions, positions them as powerful and versatile tools for modern organic synthesis.

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